molecular formula C12H15NO B12547882 N-(1-Phenylbut-1-en-1-yl)acetamide CAS No. 177750-36-6

N-(1-Phenylbut-1-en-1-yl)acetamide

Cat. No.: B12547882
CAS No.: 177750-36-6
M. Wt: 189.25 g/mol
InChI Key: FNTSKAYFYGJOMM-UHFFFAOYSA-N
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Description

N-(1-Phenylbut-1-en-1-yl)acetamide is a chemical compound with the molecular formula C12H15NO It is a member of the acetamide family, characterized by the presence of an acetamide group attached to a phenylbutenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenylbut-1-en-1-yl)acetamide typically involves the reaction of 1-phenylbut-1-en-1-amine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the acetamide bond. The reaction can be represented as follows:

1-Phenylbut-1-en-1-amine+Acetic anhydrideThis compound+Acetic acid\text{1-Phenylbut-1-en-1-amine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 1-Phenylbut-1-en-1-amine+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenylbut-1-en-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Formation of phenylbutenyl oxides.

    Reduction: Formation of 1-phenylbut-1-en-1-amine.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

N-(1-Phenylbut-1-en-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(1-Phenylbut-1-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Phenylethenyl)acetamide
  • N-(1-Phenylprop-1-en-1-yl)acetamide
  • N-(1-Phenylbut-1-en-1-yl)acetamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Properties

CAS No.

177750-36-6

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-(1-phenylbut-1-enyl)acetamide

InChI

InChI=1S/C12H15NO/c1-3-7-12(13-10(2)14)11-8-5-4-6-9-11/h4-9H,3H2,1-2H3,(H,13,14)

InChI Key

FNTSKAYFYGJOMM-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C1=CC=CC=C1)NC(=O)C

Origin of Product

United States

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